molecular formula C12H24N2O10P2 B597529 (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo CAS No. 103439-17-4

(+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo

Cat. No.: B597529
CAS No.: 103439-17-4
M. Wt: 418.276
InChI Key: GLBQBTFFQHNHGC-RPBIHNRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo: is a kainate-type glutamate receptor agonist, specifically targeting group III metabotropic glutamate receptors. It exhibits higher selectivity for mGlu4 receptors compared to mGlu8 receptors . This compound is widely used in scientific research to study the pharmacology and physiology of metabotropic glutamate receptors.

Scientific Research Applications

Chemistry: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo is used to study the structure-activity relationships of metabotropic glutamate receptors. It helps in understanding the binding affinities and selectivity of different receptor subtypes .

Biology: In biological research, this compound is employed to investigate the role of metabotropic glutamate receptors in synaptic transmission and plasticity. It is particularly useful in studying the modulation of neurotransmitter release .

Medicine: this compound has potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and Parkinson’s disease. It is used in preclinical studies to evaluate its efficacy and safety .

Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new drugs targeting metabotropic glutamate receptors .

Safety and Hazards

For safety and hazards, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

As for future directions, Z-Cyclopentyl-AP4 could be further studied for its selective inhibition of synaptic activity and its potential applications in neurological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The detailed synthetic route and reaction conditions are typically proprietary and may vary between manufacturers .

Industrial Production Methods: Industrial production of (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles or electrophiles under mild to moderate conditions.

    Oxidation Reactions: Often require oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with altered functional groups .

Comparison with Similar Compounds

  • L-(+)-2-amino-4-phosphonobutyric acid (L-AP4)
  • L-serine-O-phosphate (L-SOP)
  • (1S, 2R)-1-amino-2-phosphonomethylcyclopropanecarboxylic acid ((1S, 2R)-APCPr)

Comparison: (+/-)-1-Amino-trans-3-phosphono-cyclopen tane carbo is unique in its higher selectivity for mGlu4 receptors compared to other similar compounds. While L-AP4, L-SOP, and (1S, 2R)-APCPr also target group III metabotropic glutamate receptors, this compound exhibits distinct pharmacological profiles and binding affinities .

Properties

IUPAC Name

(1S,3R)-1-amino-3-phosphonocyclopentane-1-carboxylic acid;(1R,3S)-1-amino-3-phosphonocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12NO5P/c2*7-6(5(8)9)2-1-4(3-6)13(10,11)12/h2*4H,1-3,7H2,(H,8,9)(H2,10,11,12)/t2*4-,6+/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBQBTFFQHNHGC-RPBIHNRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1P(=O)(O)O)(C(=O)O)N.C1CC(CC1P(=O)(O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](C[C@@H]1P(=O)(O)O)(C(=O)O)N.C1C[C@@](C[C@H]1P(=O)(O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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